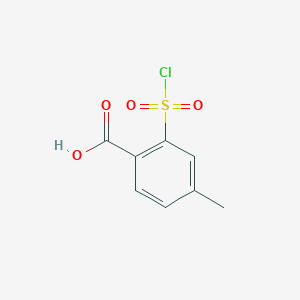

2-(Chlorosulfonyl)-4-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Sulfonyl Chlorides

2-(Chlorosulfonyl)-4-methylbenzoic acid is classified as an aromatic carboxylic acid and an aromatic sulfonyl chloride. These two functional groups bestow a unique combination of chemical properties upon the molecule.

Aromatic Carboxylic Acids: An aromatic carboxylic acid is characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. vedantu.com This class of compounds exhibits the typical acidity of carboxylic acids but is also influenced by the electronic properties of the aromatic system. vedantu.com The carboxyl group is electron-withdrawing and directs incoming electrophiles to the meta-position during electrophilic aromatic substitution reactions. vedantu.com Aromatic carboxylic acids and their derivatives are fundamental in various applications, from food preservation (e.g., sodium benzoate) to the synthesis of pharmaceuticals like aspirin. vedantu.com

Aromatic Sulfonyl Chlorides: The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group. taylorandfrancis.com Sulfonyl chlorides are key reagents in sulfonylation reactions, where they are used to introduce a sulfonyl group into another molecule. taylorandfrancis.com They readily react with nucleophiles such as alcohols to form sulfonate esters and with amines to form sulfonamides. taylorandfrancis.com This reactivity makes them crucial intermediates in the synthesis of a wide array of compounds, including many pharmaceuticals and dyes. enamine.net The stability and reactivity of sulfonyl chlorides can be tuned by the substituents on the aromatic ring. enamine.net

The dual functionality of this compound allows it to participate in reactions characteristic of both carboxylic acids (e.g., esterification, amide bond formation) and sulfonyl chlorides (e.g., sulfonamide formation). This makes it a valuable intermediate for creating molecules with diverse structural features.

Below is a table of representative properties for an isomer, p-Toluic acid, which contains the methyl and carboxylic acid groups on a benzene (B151609) ring, to provide context for the physical characteristics of this type of structure.

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 177 - 180 °C |

| Boiling Point | 274 - 275 °C |

| log Pow (n-octanol/water) | 2.44 at 25 °C |

| Data sourced from a Safety Data Sheet for p-Toluic acid. |

Strategic Importance of Chlorosulfonylbenzenes as Chemical Intermediates

Chlorosulfonylbenzenes, the class of compounds to which this compound belongs, are of significant strategic importance as chemical intermediates. Intermediates are compounds formed during the conversion of starting materials into a final product. The value of chlorosulfonylbenzenes lies in the reactivity of the sulfonyl chloride group, which serves as a linchpin for introducing sulfur-containing functionalities. nih.gov

These intermediates are critical in the pharmaceutical industry for the synthesis of sulfonamides, a class of drugs with a broad spectrum of biological activities. enamine.net The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a robust and widely used transformation in medicinal chemistry. nih.gov Sulfonamides are considered bioisosteres of amides, meaning they have similar shapes and properties but can offer improved metabolic stability or binding affinity to biological targets. nih.govacs.org

Furthermore, the sulfonyl chloride moiety can be converted into a variety of other functional groups, including sulfonates, sulfones, and thiophenols, demonstrating their versatility in fine chemical synthesis. nih.gov The ability to use these building blocks in the construction of compound libraries for drug discovery highlights their importance in modern chemical research. enamine.net For instance, they are used in the preparation of herbicides, such as certain 2-(substituted benzoyl)-1,3-cyclohexanediones, where the corresponding benzoic acid is first converted to its acid chloride or cyanide before reacting further. googleapis.com

Overview of Research Trajectories for Aromatic Sulfonyl Chlorides in Fine Chemical Synthesis

Current research involving aromatic sulfonyl chlorides is focused on developing novel synthetic methodologies and expanding their application in creating complex molecules.

One significant research trajectory involves the development of more efficient and greener methods for the synthesis of sulfonyl chlorides themselves. A notable strategy is the copper-catalyzed decarboxylative halosulfonylation, which converts readily available aromatic carboxylic acids directly into aryl sulfonyl chlorides. nih.govacs.org This method avoids the need to pre-functionalize the starting material and represents an expedient way to access these valuable intermediates. acs.org Other approaches include the synthesis from sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS), offering a rapid and high-yielding route. nih.gov

Another major area of research is the use of aromatic sulfonyl chlorides as building blocks for complex molecular architectures. They are employed in the synthesis of functional aromatic multisulfonyl chlorides, which serve as precursors for dendritic and other complex organic molecules. acs.org Research also explores their conversion into other useful functional groups. For example, sulfonyl chlorides can be reduced to form sulfinamides, which are important in asymmetric synthesis. nih.gov

The development of one-pot reactions that generate the sulfonyl chloride and then use it immediately in a subsequent transformation is a key trend. nih.gov This approach improves efficiency by circumventing the need to isolate the often highly reactive sulfonyl chloride intermediate. acs.org The scope of these transformations is continuously being expanded to include a wider variety of substrates, including heteroaromatic systems, to facilitate the synthesis of diverse and complex molecules for applications in medicinal chemistry and materials science. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

80998-71-6 |

|---|---|

Molecular Formula |

C8H7ClO4S |

Molecular Weight |

234.66 g/mol |

IUPAC Name |

2-chlorosulfonyl-4-methylbenzoic acid |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4H,1H3,(H,10,11) |

InChI Key |

FBFNWNSDJFRTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chlorosulfonyl 4 Methylbenzoic Acid and Analogous Structures

Direct Chlorosulfonation of Methylbenzoic Acid Precursors

Direct chlorosulfonation involves the reaction of a suitable methylbenzoic acid isomer with a strong chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). This process is a form of electrophilic aromatic substitution where the highly reactive electrophile, SO₂Cl⁺, is generated in situ. stackexchange.com

The efficiency and outcome of direct chlorosulfonation are highly dependent on carefully controlled reaction parameters. The reaction is typically exothermic and generates hydrogen chloride gas, necessitating precise management of conditions to maximize the yield of the desired product and minimize side reactions. prepchem.com

Key parameters for optimization include:

Temperature: Low temperatures, often between 0°C and 5°C, are crucial to control the reaction's exothermicity, prevent the degradation of the product, and avoid the formation of undesired byproducts like sulfones. prepchem.com In some industrial processes involving related compounds, a two-stage temperature profile may be used, with an initial low-temperature phase followed by a gradual increase to ensure complete reaction. google.com

Reagent Ratio: An excess of the chlorosulfonating agent is commonly used to drive the reaction to completion. The ratio of chlorosulfonic acid to the aromatic substrate is a critical variable that needs to be optimized to ensure high conversion without leading to excessive side-product formation or complex purification procedures.

Reaction Time: The duration of the reaction must be sufficient to allow for complete sulfonation. Monitoring the reaction progress, for instance by TLC or NMR, is essential to determine the optimal endpoint. Stirring is typically continued for several hours even after the addition of the substrate is complete. prepchem.com

Quenching: The reaction is quenched by carefully pouring the mixture onto crushed ice. This process hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, which can then be collected by filtration. prepchem.comchemicalbook.com

Table 1: Illustrative Optimization Parameters for Direct Chlorosulfonation This table presents typical parameters based on general chlorosulfonation procedures for aromatic compounds.

| Parameter | Condition | Rationale |

| Substrate | Methylbenzoic Acid Isomer | Starting material for the synthesis. |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Provides the electrophile for the reaction. |

| Molar Ratio | 1.5 to 5 equivalents of ClSO₃H | Ensures complete conversion of the substrate. prepchem.com |

| Temperature | 0°C to 10°C | Controls exothermicity, minimizes byproduct formation. prepchem.com |

| Reaction Time | 2 to 12 hours | Allows for the reaction to proceed to completion. prepchem.com |

| Work-up | Poured onto crushed ice | Precipitates the product and hydrolyzes excess reagent. chemicalbook.com |

Continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing for hazardous reactions like chlorosulfonation. nih.gov Flow reactors offer superior control over temperature and mixing, minimize the volume of hazardous reagents at any given time, and can improve spacetime yield and product quality through automation. nih.gov

The position of the incoming chlorosulfonyl group on the aromatic ring is dictated by the directing effects of the substituents already present: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

The methyl group is an activating, ortho-, para-director. unizin.org It donates electron density to the ring, making the positions ortho (adjacent) and para (opposite) to it more nucleophilic and thus more susceptible to electrophilic attack.

The synthesis of 2-(chlorosulfonyl)-4-methylbenzoic acid via direct chlorosulfonation is not straightforward from the most common precursor, 4-methylbenzoic acid (p-toluic acid). In 4-methylbenzoic acid, the methyl group directs to the 3- and 5-positions (ortho), while the carboxyl group also directs to the 3- and 5-positions (meta). The reinforcing effects strongly favor substitution at these positions, leading to 3-chlorosulfonyl-4-methylbenzoic acid , not the 2-isomer.

To obtain the desired this compound, one would theoretically need to start with 3-methylbenzoic acid (m-toluic acid). In this case, the directing effects are as follows:

-CH₃ (at C3) directs to positions 2, 4, and 6 (ortho and para).

-COOH (at C1) directs to position 5 (meta).

The most activated positions for electrophilic attack are 2, 4, and 6. However, position 2 is sterically hindered by the adjacent carboxyl group, and position 6 is hindered by both adjacent groups. psu.edunih.gov This makes substitution at position 4, which is para to the methyl group and meta to the carboxyl group, the most likely outcome. Therefore, direct chlorosulfonation of 3-methylbenzoic acid would likely yield 5-chlorosulfonyl-3-methylbenzoic acid as the major product, again not the desired target. This complexity highlights why indirect synthetic pathways are often necessary to achieve specific substitution patterns that are disfavored by the inherent directing effects of the substituents.

Table 2: Predicted Regiochemical Outcomes of Direct Chlorosulfonation of Toluic Acid Isomers

| Starting Material | Directing Groups | Predicted Major Product(s) |

| 4-Methylbenzoic Acid | -CH₃ (ortho, para) & -COOH (meta) reinforce at C3, C5 | 3-Chlorosulfonyl-4-methylbenzoic acid |

| 3-Methylbenzoic Acid | -CH₃ (ortho, para) directs to C2, C4, C6; -COOH (meta) directs to C5 | 5-Chlorosulfonyl-3-methylbenzoic acid (major); other isomers possible |

| 2-Methylbenzoic Acid | -CH₃ (ortho, para) directs to C3, C5; -COOH (meta) directs to C5 | 5-Chlorosulfonyl-2-methylbenzoic acid |

Indirect Synthetic Pathways Involving Aromatic Substituents

To overcome the regioselectivity challenges of direct sulfonation, indirect methods that build the molecule by transforming other functional groups are employed.

A powerful indirect route is the Sandmeyer-type chlorosulfonylation, which begins with an appropriately substituted aromatic amine. acs.org To synthesize this compound, the starting material would be 2-amino-4-methylbenzoic acid .

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite, NaNO₂, and a strong acid like HCl) at low temperatures (0–5°C) to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

Chlorosulfonylation: The resulting diazonium salt solution is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. nih.govacs.orgnih.gov The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas.

This method offers excellent regiochemical control, as the position of the chlorosulfonyl group is determined by the location of the amino group on the starting material. Recent advancements in this area include the use of stable SO₂ surrogates like DABSO (the adduct of DABCO and sulfur dioxide), which avoids the need to handle gaseous SO₂, making the procedure safer and more operationally simple. nih.govacs.org

Another indirect strategy involves introducing a halogen to the aromatic ring to guide subsequent reactions or starting with a pre-halogenated compound. A plausible, albeit multi-step, route could involve the chlorination of a toluene (B28343) derivative followed by oxidation and sulfonation, or vice versa.

One potential pathway begins with 4-methylsulfonyltoluene. google.com

Chlorination: 4-methylsulfonyltoluene is subjected to chlorination. The sulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. This would lead to chlorination at the position ortho to the methyl group, yielding 2-chloro-4-methylsulfonyltoluene .

Oxidation: The methyl group of the resulting compound is then oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate), which would produce 2-chloro-4-methylsulfonylbenzoic acid . google.com

While this route yields a related structure, it does not directly produce the target sulfonyl chloride. However, it demonstrates how installing groups in a specific sequence can achieve substitution patterns that are otherwise inaccessible.

Green Chemistry and Sustainable Synthesis Approaches

Traditional chlorosulfonation methods often rely on hazardous reagents, stoichiometric waste, and harsh conditions. rsc.orgresearchgate.net In response, green chemistry principles are being applied to develop more sustainable synthetic routes.

Key sustainable approaches include:

Alternative Reagents: Milder and less corrosive reagents are being explored. For instance, N-chlorosuccinimide (NCS) can be used for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors. organic-chemistry.orgresearchgate.net This method avoids the use of chlorine gas or chlorosulfonic acid and allows for the byproduct, succinimide, to be recycled. organic-chemistry.org Another approach uses oxone in combination with a chloride source (like KCl) in water, providing an environmentally benign method for converting thiols to sulfonyl chlorides. rsc.org

Aqueous Processes: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Methods for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides using oxone-KX (where X is Cl or Br) in water have been successfully developed. rsc.org

Flow Chemistry: As mentioned previously, continuous flow reactors significantly enhance the safety of using highly reactive and hazardous reagents like chlorosulfonic acid. nih.gov This technology minimizes risks of thermal runaway and operator exposure while often improving reaction efficiency and consistency.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. While many sulfonation reactions require a large excess of acid, research into catalytic systems aims to reduce this dependency and the associated waste. researchgate.net

Table 3: Comparison of Traditional vs. Green Approaches to Sulfonyl Chloride Synthesis

| Feature | Traditional Method (e.g., ClSO₃H) | Green/Sustainable Alternative |

| Reagent | Chlorosulfonic acid, Thionyl chloride rsc.org | Oxone/KCl, N-Chlorosuccinimide (NCS) organic-chemistry.orgrsc.org |

| Hazards | Highly corrosive, toxic, vigorous reaction rsc.org | Milder conditions, less hazardous reagents |

| Solvent | Often neat or in chlorinated solvents | Water, recyclable solvents rsc.orggoogle.com |

| Byproducts | Large amounts of acidic waste (HCl, H₂SO₄) | Recyclable byproducts (e.g., succinimide) organic-chemistry.org |

| Process | Batch processing with safety risks | Continuous flow processing for enhanced safety nih.gov |

Continuous-Flow Reactor Implementations for Enhanced Process Efficiency

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of aryl sulfonyl chlorides, offering significant improvements in safety, process control, and spacetime yield compared to conventional batch methods. The use of continuous stirred-tank reactors (CSTRs) and tubular reactors allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, which is crucial for managing the highly exothermic and often hazardous nature of chlorosulfonation reactions.

A notable application of continuous-flow technology is in the synthesis of methyl 2-(chlorosulfonyl)benzoate, an analog of this compound. One described process involves the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) in a three-inlet flow reactor, followed by chlorosulfonylation in a tandem tank reactor. acs.orgresearchgate.net This method effectively minimizes side reactions like hydrolysis, even at high concentrations of hydrochloric acid. acs.orgresearchgate.net The process achieved a significant throughput, with a mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h . acs.orgresearchgate.net

Another patented continuous process for preparing methyl 2-(chlorosulfonyl)benzoate utilizes a series of mixers and tubular reactors. google.com The diazotization reaction is conducted at 40°C with a residence time of 90 seconds, followed by sulfonylation in a second tubular reactor. google.com This method highlights the modularity and control offered by continuous-flow setups.

Research into the automated continuous synthesis of aryl sulfonyl chlorides has demonstrated substantial improvements in spacetime yield. mdpi.com For instance, a continuous process for producing a generic aryl sulfonyl chloride yielded a spacetime yield of 0.139 g mL⁻¹ h⁻¹, a significant increase from the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com This was accomplished using multiple CSTRs and a continuous filtration system, underscoring the efficiency gains of moving from batch to continuous manufacturing. mdpi.com

| Parameter | Batch Process | Continuous-Flow Process |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Production Scale | ~65 g in 6.5 h | 500 g in 12 h |

| Reactor Volume | Not specified | Double the batch volume of heated chlorosulfonic acid |

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of an Aryl Sulfonyl Chloride. mdpi.com

The implementation of continuous-flow reactors not only enhances efficiency but also improves the safety profile of chlorosulfonation reactions by minimizing the volume of hazardous reagents at any given time and allowing for better heat management.

Catalyst Development for Selective Sulfonylation

The selective introduction of a chlorosulfonyl group onto an aromatic ring, particularly in the presence of other functional groups, is a key challenge in the synthesis of compounds like this compound. The development of efficient and selective catalysts is therefore an area of active research.

While the direct chlorosulfonation of p-toluic acid (4-methylbenzoic acid) with chlorosulfonic acid is the most common route to this compound, the reaction conditions often need to be carefully controlled to achieve the desired regioselectivity. The methyl group and the carboxylic acid group are both ortho-, para-directing, but the strong electron-withdrawing nature of the carboxylic acid group can deactivate the ring, making sulfonation more difficult and influencing the position of the incoming sulfonyl chloride group.

In the broader context of sulfonylation of toluene derivatives, various catalytic systems have been explored to improve selectivity and reaction rates. For the synthesis of analogous structures, catalysts can play a pivotal role. For instance, in the synthesis of methyl 2-(chlorosulfonyl)benzoate via a diazotization-sulfonylation sequence, the use of a copper catalyst in the form of copper ball packing within the reactor has been reported. google.com

While specific catalyst development for the direct chlorosulfonation of 4-methylbenzoic acid is not extensively detailed in the provided search results, the principles of catalyst development for selective sulfonylation of arenes are relevant. Lewis acids are commonly employed to activate the sulfonating agent. The choice of catalyst can influence the isomer distribution of the product. For toluene, for example, the sulfonation can yield a mixture of ortho, meta, and para isomers, with the para isomer typically being the major product under thermodynamic control.

Reactivity and Mechanistic Investigations of the 2 Chlorosulfonyl 4 Methylbenzoic Acid Core

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

Formation of Carboxylic Acid Chlorides and Anhydrides

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation that significantly enhances the reactivity of the carbonyl group. masterorganicchemistry.comsavemyexams.com Acid chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group compared to the hydroxyl group. stackexchange.com

Carboxylic Acid Chlorides: The most common method for this conversion is treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgkhanacademy.org The reaction mechanism involves an initial attack by the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. youtube.com This forms a highly reactive chlorosulfite intermediate, which effectively replaces the -OH with a much better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comstackexchange.comyoutube.com

For 2-(chlorosulfonyl)-4-methylbenzoic acid, this transformation yields 2-(chlorosulfonyl)-4-methylbenzoyl chloride, a highly reactive intermediate. A similar process is documented for the isomeric 3-(chlorosulfonyl)-4-methylbenzoic acid, which is refluxed in thionyl chloride to prepare the acyl chloride for subsequent reactions. chemicalbook.com

Table 1: Synthesis of 2-(Chlorosulfonyl)-4-methylbenzoyl Chloride

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2-(Chlorosulfonyl)-4-methylbenzoyl chloride | Reflux, neat or in an inert solvent. libretexts.orgchemicalbook.com |

Carboxylic Acid Anhydrides: Acid anhydrides can be synthesized from the acid chloride intermediate. The reaction involves a nucleophilic acyl substitution where the highly electrophilic acid chloride is treated with a carboxylate salt. byjus.com This can be used to produce either symmetric anhydrides (by reacting the acid chloride with the sodium salt of this compound) or mixed anhydrides (by using the salt of a different carboxylic acid). The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride leaving group. byjus.com

Esterification and Amidation Transformations

The carboxylic acid moiety can be readily converted into esters and amides, which are key functional groups in numerous organic molecules.

Esterification: Esters can be formed from this compound through several methods.

Fischer Esterification : This is the direct, acid-catalyzed reaction between the carboxylic acid and an alcohol. msu.edu The reaction is an equilibrium process and is typically driven to completion by using a large excess of the alcohol or by removing the water formed. libretexts.org The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. libretexts.orglibretexts.org

Via the Acid Chloride : A more efficient and generally higher-yielding method involves the two-step process of first converting the carboxylic acid to its acid chloride, as described in section 3.1.1, and then reacting this intermediate with an alcohol. msu.edu The high reactivity of the acid chloride allows the reaction to proceed rapidly, often at room temperature. For instance, methyl 3-(chlorosulfonyl)-4-methylbenzoate was synthesized by treating the corresponding acid with SOCl₂ and then adding methanol, resulting in a 60% yield. chemicalbook.com

Amidation: The formation of amides directly from a carboxylic acid and an amine can be challenging due to the acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org While heating this salt above 100°C can drive off water to form the amide, a more common and milder approach is to activate the carboxylic acid first. libretexts.org

The most prevalent method is to react the corresponding acid chloride, 2-(chlorosulfonyl)-4-methylbenzoyl chloride, with a primary or secondary amine. This reaction is a robust nucleophilic acyl substitution that readily forms the desired amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid with an amine by forming a highly reactive O-acylisourea intermediate. libretexts.orglibretexts.org

Table 2: Esterification and Amidation of the Carboxyl Group

| Starting Material | Reagent(s) | Product Class | Example Product Name |

|---|---|---|---|

| This compound | Methanol (CH₃OH), H⁺ catalyst | Ester | Methyl 2-(chlorosulfonyl)-4-methylbenzoate |

| 2-(Chlorosulfonyl)-4-methylbenzoyl chloride | Ethanol (CH₃CH₂OH) | Ester | Ethyl 2-(chlorosulfonyl)-4-methylbenzoate |

| 2-(Chlorosulfonyl)-4-methylbenzoyl chloride | Ammonia (B1221849) (NH₃) | Primary Amide | 2-(Chlorosulfonyl)-4-methylbenzamide |

| 2-(Chlorosulfonyl)-4-methylbenzoyl chloride | Methylamine (B109427) (CH₃NH₂) | Secondary Amide | 2-(Chlorosulfonyl)-N,4-dimethylbenzamide |

Electrophilic Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile due to the electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur. This makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

Sulfonamide Bond Formation with Primary and Secondary Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. researchgate.netcbijournal.com This reaction is highly efficient and forms a stable sulfonamide linkage (-SO₂-N). The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the chlorosulfonyl group, followed by the elimination of hydrogen chloride.

Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl generated, thereby preventing the protonation of the reactant amine. researchgate.net This transformation is widely applicable, with research showing its utility for synthesizing a diverse range of sulfonamides. nih.gov For example, a patented method describes the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with aqueous solutions of methylamine and ethylamine (B1201723) to produce the corresponding N-substituted sulfamoylbenzoic acids. google.com

Table 3: Sulfonamide Formation from this compound

| Nucleophile (Amine) | Typical Base/Conditions | Product Name |

|---|---|---|

| Aniline (B41778) (C₆H₅NH₂) | Pyridine, Dichloromethane (DCM) | 4-Methyl-2-(N-phenylsulfamoyl)benzoic acid |

| Piperidine (C₅H₁₀NH) | Triethylamine (Et₃N), THF | 4-Methyl-2-(piperidin-1-ylsulfonyl)benzoic acid |

| Benzylamine (C₆H₅CH₂NH₂) | Pyridine, 0-25 °C cbijournal.com | 2-(N-Benzylsulfamoyl)-4-methylbenzoic acid |

| Diethylamine ((CH₃CH₂)₂NH) | Aqueous base (e.g., NaHCO₃) | 2-(N,N-Diethylsulfamoyl)-4-methylbenzoic acid |

Sulfonic Acid and Sulfonate Ester Generation

Sulfonic Acids: The chlorosulfonyl group can be readily hydrolyzed to the corresponding sulfonic acid (-SO₃H). This transformation is typically achieved by treating the sulfonyl chloride with water or an aqueous base. A documented procedure for a related compound involves heating a slurry of the sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in water, followed by acidification with dilute HCl to afford the sulfonic acid. prepchem.com This nucleophilic substitution of chloride by hydroxide (B78521) (or sulfite followed by hydrolysis) is a robust method for accessing the sulfonic acid functionality.

Sulfonate Esters: Sulfonate esters are formed through the reaction of the sulfonyl chloride with an alcohol in the presence of a base, typically pyridine. youtube.com The alcohol acts as the nucleophile, attacking the electrophilic sulfur atom to displace the chloride leaving group. youtube.com The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. This reaction provides a straightforward route to a variety of sulfonate esters, which are themselves useful as alkylating agents due to the excellent leaving group ability of the sulfonate anion. A similar reaction between a sulfonyl fluoride (B91410) and an alcohol in the presence of triethylamine is known to produce sulfonate esters. google.com

Table 4: Synthesis of Sulfonic Acid and Sulfonate Esters

| Reagent | Conditions | Product Class | Product Name |

|---|---|---|---|

| Water (H₂O) | Aqueous base (e.g., NaHCO₃), then acid workup prepchem.com | Sulfonic Acid | 2-Sulfo-4-methylbenzoic acid |

| Methanol (CH₃OH) | Pyridine or Triethylamine youtube.comgoogle.com | Sulfonate Ester | Methyl 2-carboxy-5-methylbenzenesulfonate |

| Ethanol (CH₃CH₂OH) | Pyridine or Triethylamine youtube.comgoogle.com | Sulfonate Ester | Ethyl 2-carboxy-5-methylbenzenesulfonate |

Intramolecular Reactivity and Cyclization Pathways

The ortho-disposition of the carboxylic acid and chlorosulfonyl groups on the benzene (B151609) ring of this compound presents the potential for intramolecular reactions to form heterocyclic structures. While specific literature on the cyclization of this exact molecule is not prevalent, the known reactivity of each functional group allows for the postulation of plausible cyclization pathways, particularly when reacted with bifunctional reagents.

A promising route to cyclization involves the reaction with a molecule containing two distinct nucleophilic sites, such as an amino alcohol (e.g., ethanolamine, H₂N-CH₂CH₂-OH). In such a reaction, the more nucleophilic amine would preferentially attack the highly electrophilic sulfonyl chloride to form a stable sulfonamide bond. The alcohol moiety of the newly attached side chain would then be positioned to react with the carboxylic acid group.

This second step, an intramolecular esterification, would likely require activation of the carboxylic acid (e.g., conversion to the acid chloride or use of a coupling agent like DCC) to proceed efficiently. The successful completion of this two-step, one-pot sequence would result in the formation of a large, multi-heteroatom-containing macrocycle. The feasibility and outcome of such cyclizations would depend heavily on reaction conditions designed to favor intramolecular versus intermolecular processes, such as the use of high-dilution conditions. These potential pathways highlight the utility of the this compound core as a scaffold for constructing complex cyclic systems.

Quantum Chemical Computations for Reaction Mechanism Elucidation

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate reaction mechanisms of sulfonyl chlorides. These computational methods provide detailed insights into the potential energy surfaces of reactions, allowing for the characterization of transition states, intermediates, and the calculation of activation parameters. Such studies are crucial for understanding the reactivity of the this compound core.

Research in this area has provided a fundamental understanding of nucleophilic substitution at the sulfonyl sulfur atom. Theoretical studies on analogous arenesulfonyl chlorides have shown that reactions like the chloride-chloride exchange proceed synchronously via a single transition state, which is characteristic of an SN2 mechanism. mdpi.com DFT calculations reveal a double-well potential energy surface with the transition state being flanked by ion-dipole complexes formed between the reactant and the product. mdpi.com

For the this compound molecule, the presence of the ortho-carboxylic acid group relative to the chlorosulfonyl group, and the methyl group in the para position, will influence its reactivity profile. Based on extensive DFT studies of similarly substituted arenesulfonyl chlorides, key activation parameters for nucleophilic substitution reactions can be predicted. The table below presents representative calculated activation parameters for the chloride exchange reaction in related arenesulfonyl chlorides, which serve as a model for understanding the reactivity of the title compound.

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| H | 8.6 | -20.9 | 14.8 |

| p-CH3 | 9.0 | -21.2 | 15.3 |

| o-CH3 | 8.1 | -21.1 | 14.4 |

| p-Cl | 9.3 | -20.4 | 15.4 |

| p-NO2 | 10.3 | -19.4 | 16.1 |

Data sourced from computational studies on arenesulfonyl chlorides, which provide a model for the reactivity of this compound. mdpi.com

The reliability of these computational models is often validated by comparing the calculated relative rate constants and activation parameters with experimental kinetic data, which have shown good correlation. mdpi.comnih.gov Furthermore, DFT calculations have been instrumental in distinguishing between different potential reaction pathways, such as the concerted SN2 mechanism and a stepwise addition-elimination (A-E) mechanism. For chloride exchange, the SN2 pathway is favored, whereas for fluoride exchange, the A-E mechanism involving a difluorosulfurandioxide intermediate is predicted to be operative. mdpi.com These theoretical investigations underscore the power of quantum chemical computations in providing a detailed, atomistic-level understanding of the factors governing the reactivity of the this compound core.

Derivatization Strategies and Synthetic Applications of 2 Chlorosulfonyl 4 Methylbenzoic Acid

Design and Synthesis of Benzenesulfonamide-Based Scaffolds

The presence of the chlorosulfonyl group makes 2-(Chlorosulfonyl)-4-methylbenzoic acid an ideal precursor for benzenesulfonamide-based scaffolds. The reaction of the sulfonyl chloride with various primary and secondary amines is a robust and high-yielding method for generating diverse sulfonamides, which are a prominent class of compounds in medicinal chemistry.

Development of Diverse Aromatic and Heteroaromatic Sulfonamide Libraries

The reactivity of the sulfonyl chloride moiety in this compound allows for its straightforward reaction with a vast number of amines to produce extensive sulfonamide libraries. This approach is fundamental in medicinal chemistry for exploring chemical space and identifying novel bioactive compounds.

The general synthetic scheme involves the reaction of this compound with a substituted aromatic or heteroaromatic amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction can be performed on the corresponding methyl ester, methyl 3-(chlorosulfonyl)-4-methylbenzoate, which is synthesized by refluxing the parent acid with thionyl chloride followed by treatment with methanol. chemicalbook.com This esterification prevents potential side reactions involving the carboxylic acid.

One significant application of this strategy is in the creation of carbonic anhydrase inhibitors. nih.gov By reacting the sulfonyl chloride with amines bearing other functional groups, such as azides, further modifications can be introduced using click chemistry. For instance, a series of 1,2,3-triazole-containing benzenesulfonamides has been synthesized, demonstrating the power of this building block in generating structurally complex and diverse libraries. nih.gov The synthesis often involves a multi-step process where the initial sulfonamide formation is followed by subsequent reactions to build the final, complex "tail" of the molecule, a strategy known as the "tail approach". nih.gov The resulting sulfonamides are then purified, typically by extraction and crystallization, to yield the pure compounds for biological evaluation. nih.gov

Exploration of Structure-Activity Relationships in Derivatives

The development of sulfonamide libraries is intrinsically linked to the exploration of structure-activity relationships (SAR). SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For sulfonamide derivatives, SAR exploration often focuses on the nature of the substituent attached to the sulfonamide nitrogen.

In the context of carbonic anhydrase inhibitors derived from related sulfonamides, the "tail approach" is a key SAR strategy. nih.gov This involves attaching various chemical moieties to the core aromatic or heterocyclic sulfonamide scaffold to probe the binding pocket of the target enzyme. For example, modifications to the phenyl ring or the side chains of derivatives can dramatically influence their inhibitory activity and selectivity against different enzyme isoforms. nih.gov

Key findings from SAR studies often reveal that specific functionalities are critical for potency. For instance, in one study on salvinal derivatives, the presence of a catechol moiety was found to be important for anticancer activity. nih.gov Similarly, for other classes of compounds, changing substituents from ethers to esters, or altering the length of alkyl chains, can lead to significant decreases or increases in biological activity, providing valuable insights into the optimal chemical features required for a desired effect. nih.gov Molecular docking studies are often used in conjunction with SAR to visualize how these structural changes affect the binding interactions within the active site of a biological target. nih.gov

Utility in the Preparation of Advanced Organic Intermediates

Beyond its direct use in creating bioactive sulfonamides, this compound serves as a critical building block for more complex organic intermediates. Its bifunctional nature allows it to be incorporated into larger molecules, providing a key structural element for a variety of synthetic targets.

Precursor in Sulfonylurea Synthesis

While direct evidence for the use of this compound in the synthesis of commercial sulfonylurea herbicides or drugs is not prominent in the provided search results, its structure is analogous to the sulfonyl chlorides commonly employed in their synthesis. The synthesis of sulfonylureas typically involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with an isocyanate. Given its structure, this compound possesses the necessary sulfonyl chloride functionality to act as a precursor in the first step of this synthetic sequence. The carboxylic acid group would likely require protection, for instance as a methyl ester, before proceeding with the reaction with an isocyanate to prevent unwanted side reactions.

Building Block for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable building block for constructing complex molecular architectures. biosynth.com Chemists can selectively react one functional group while leaving the other intact for subsequent transformations, enabling the stepwise assembly of intricate molecules.

For example, the sulfonyl chloride can first be converted into a sulfonamide, and the carboxylic acid can then be used as a handle for further derivatization, such as amide bond formation or reduction to an alcohol. This sequential reactivity is a cornerstone of modern organic synthesis. Research has shown the use of related isomers, like 3-(chlorosulfonyl)benzoic acid, in derivatization methods for the sensitive analysis of various biological molecules, highlighting the utility of this class of bifunctional reagents. nih.gov The synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyridine-containing sulfonamides, illustrates this principle. chemicalbook.com In this case, the methyl ester of the parent acid, methyl 3-(chlorosulfonyl)-4-methylbenzoate, is reacted with a complex hydrazine (B178648) derivative to form the final molecule, demonstrating its role in assembling multi-component structures. chemicalbook.com

Applications in Material Science and Catalysis

Currently, the direct applications of this compound in the fields of material science and catalysis are not extensively documented in the public domain. However, the inherent properties of its derivatives suggest potential utility. Sulfonated aromatic compounds are known for their use in creating ion-exchange resins and polymers with specific conductive or thermal properties. The carboxylic acid group could be used to anchor the molecule to surfaces or to create polyesters and polyamides.

In catalysis, sulfonamide ligands are widely used to create chiral catalysts for asymmetric synthesis. While there are no specific examples found for this compound itself, its derivatives, particularly chiral sulfonamides, could potentially serve as ligands for metal-based catalysts. The presence of both a sulfonamide and a carboxylic acid group could allow for the creation of bifunctional catalysts, where one group coordinates to a metal center and the other participates in the catalytic cycle or helps to control the stereochemical outcome of a reaction. Further research is needed to explore these potential applications.

Functionalization of Polymer-Bound Catalysts

At present, there is a lack of specific, publicly available research detailing the direct application of this compound for the functionalization of polymer-bound catalysts. However, the inherent reactivity of the chlorosulfonyl group makes it a plausible candidate for such applications. In principle, the sulfonyl chloride can react with nucleophilic sites on a polymer backbone, such as hydroxyl or amine groups, to form stable sulfonamide or sulfonate ester linkages. This covalent attachment would tether the benzoic acid functionality to the polymer support.

The immobilized benzoic acid could then serve as a ligand for metal catalysts or as an organocatalyst itself. The potential advantages of such polymer-bound catalysts include ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for use in continuous flow reactor systems.

Reagent for Specialized Chemical Transformations

The utility of this compound as a reagent in specialized chemical transformations is an area of ongoing investigation. While specific named reactions prominently featuring this compound are not widely documented in readily accessible literature, its bifunctional nature suggests its potential in the synthesis of complex molecules.

The chlorosulfonyl group can be readily converted into sulfonamides by reaction with primary or secondary amines, or into sulfonate esters by reaction with alcohols. These reactions can be used to introduce the 4-methyl-2-carboxyphenylsulfonyl moiety into a target molecule, potentially modifying its solubility, biological activity, or other physicochemical properties. The carboxylic acid group provides a secondary site for further chemical elaboration, allowing for the construction of intricate molecular architectures.

Advanced Derivatization for Analytical Enhancement

The quest for improved sensitivity and selectivity in analytical chemistry has driven the development of various derivatization techniques. These methods modify analytes to enhance their detectability by instrumental methods, particularly mass spectrometry.

Charge-Switch Derivatization for Mass Spectrometry-Based Profiling

While direct studies on this compound for charge-switch derivatization are not extensively reported, the principle has been demonstrated with its isomer, 3-(chlorosulfonyl)benzoic acid. This suggests a strong potential for the 2-chloro-4-methyl isomer to function in a similar capacity.

Charge-switch derivatization is a powerful strategy employed in liquid chromatography-mass spectrometry (LC-MS) to improve the ionization efficiency and, consequently, the detection sensitivity of analytes that are typically difficult to ionize. In this approach, a derivatizing agent is used to introduce a permanently charged or easily ionizable group onto the analyte molecule.

In the context of this compound, the sulfonyl chloride group can react with nucleophilic functional groups on analytes, such as amines or hydroxyls. This reaction forms a stable sulfonamide or sulfonate ester bond. The key to the "charge-switch" lies in the newly introduced benzoic acid functionality. In the negative ion mode of a mass spectrometer, the carboxylic acid group readily deprotonates to form a carboxylate anion ([M-H]⁻). This significantly enhances the signal intensity for molecules that are otherwise challenging to detect in negative ion mode.

This derivatization strategy can be particularly beneficial for the analysis of complex biological mixtures, where a wide range of metabolites with varying ionization efficiencies are present. By "switching" the charge state of target analytes, this method can lead to more comprehensive and sensitive metabolic profiling.

Table 1: Potential Analytes for Charge-Switch Derivatization with this compound

| Analyte Class | Functional Group | Potential Benefit of Derivatization |

| Amines | Primary, Secondary | Enhanced negative ion mode detection |

| Alcohols | Hydroxyl | Improved ionization and sensitivity |

| Phenols | Hydroxyl | Increased signal in negative ion MS |

| Thiols | Sulfhydryl | Enhanced detectability |

Table 2: Hypothetical Reaction Parameters for Derivatization

| Parameter | Condition | Rationale |

| Solvent | Aprotic (e.g., Acetonitrile) | To prevent hydrolysis of the sulfonyl chloride |

| Base | Organic (e.g., Pyridine, Triethylamine) | To neutralize the HCl byproduct |

| Temperature | 25-60 °C | To facilitate the reaction without degrading the analyte or reagent |

| Reaction Time | 30-60 minutes | To ensure complete derivatization |

Characterization and Spectroscopic Elucidation of 2 Chlorosulfonyl 4 Methylbenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the precise molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the structure of 2-(chlorosulfonyl)-4-methylbenzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 4-methylbenzoic acid, in DMSO-d6 shows characteristic signals. The methyl protons (CH₃) appear as a singlet around δ 2.36 ppm. The aromatic protons exhibit signals in the range of δ 7.29-7.84 ppm, with their specific splitting patterns revealing their positions on the benzene (B151609) ring. rsc.org For this compound, the introduction of the electron-withdrawing chlorosulfonyl group would be expected to shift the signals of the adjacent aromatic protons further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. In the spectrum of 4-methylbenzoic acid in DMSO, the methyl carbon (CH₃) resonates at approximately δ 21.55 ppm. rsc.org The aromatic carbons appear in the region of δ 126.75-143.46 ppm, and the carboxylic acid carbon (C=O) is observed at δ 167.80 ppm. rsc.org The presence of the chlorosulfonyl group in this compound would significantly influence the chemical shifts of the ipso-carbon and other carbons in the aromatic ring due to its strong inductive and mesomeric effects. For instance, in 4-(chlorosulfonyl)benzoic acid, the aromatic carbons show signals in the ¹³C NMR spectrum. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 4-Methylbenzoic acid | DMSO-d6 | 12.80 (s, 1H, COOH), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H, CH₃) | 167.80 (COOH), 143.46, 129.80, 129.55, 128.52, 21.55 (CH₃) |

| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09 (COOH), 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

Data sourced from various studies for illustrative purposes. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a benzoic acid derivative will typically show a strong, broad absorption band for the O-H stretch of the carboxylic acid group in the range of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. For 4-methylbenzoic acid, this C=O stretch is observed in its IR spectrum. nist.govnist.gov

The presence of the sulfonyl chloride group (-SO₂Cl) in this compound gives rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These bands typically appear in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-Cl stretch from the chlorosulfonyl group would be observed at lower frequencies.

Table 2: Key IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1720 |

| Sulfonyl Chloride | S=O asymmetric stretch | 1375-1400 |

| Sulfonyl Chloride | S=O symmetric stretch | 1170-1190 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

Mass Spectrometry Techniques (ESI-MS, HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In the negative ion mode, this compound would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. For a related compound, m-(chlorosulfonyl)benzoic acid, the mass spectrum shows the molecular ion peak. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a reaction mixture. rsc.orgekb.eg An LC-ESI-MS method could be employed to separate this compound from its starting materials and byproducts, with the mass spectrometer providing definitive identification of the eluting peaks. rsc.orgekb.eg Predicted collision cross-section (CCS) values for adducts of 3-(chlorosulfonyl)-4-methylbenzoic acid have been calculated, which can aid in its identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₇ClO₄S)

| Ion | Calculated m/z (Monoisotopic) |

| [M-H]⁻ | 232.9681 |

| [M+H]⁺ | 234.9826 |

| [M+Na]⁺ | 256.9645 |

Calculated values based on the elemental composition. uni.lu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for monitoring the progress of reactions, assessing the purity of products, and for the separation and purification of compounds.

Thin Layer Chromatography (TLC) in Reaction Monitoring

TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. rochester.edu By spotting the reaction mixture on a TLC plate alongside the starting material, one can qualitatively observe the consumption of the reactant and the formation of the product. sigmaaldrich.com For the synthesis of this compound, TLC can be used to track the conversion of 4-methylbenzoic acid. The starting material and the product will have different polarities and thus different retention factors (Rf values) on the TLC plate. sigmaaldrich.com The choice of an appropriate solvent system (eluent) is crucial for achieving good separation. rochester.edu For benzoic acid derivatives, mixtures of non-polar and polar solvents, such as toluene (B28343)/ethanol or petroleum ether/ethyl acetate, are often employed. rsc.orgpsu.edu Visualization of the spots can be achieved using a UV lamp, as aromatic compounds are typically UV-active. rochester.edupsu.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and UHPLC are powerful analytical techniques that provide high-resolution separation and quantification of components in a mixture. These methods are widely used for purity assessment of final products and for in-process control during synthesis.

For the analysis of this compound, a reverse-phase HPLC method would be suitable. sielc.com A C18 column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group). sielc.comsielc.com The use of UHPLC, with its smaller particle size columns, can offer faster analysis times and improved resolution. sielc.com Derivatization of the chlorosulfonyl group can also be employed to enhance detection sensitivity in some applications. nih.govacs.org

Table 4: Illustrative HPLC/UHPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 1.7 µm for UHPLC) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high organic phase concentration |

| Flow Rate | 0.2-0.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry |

These are general conditions and would require optimization for the specific analysis of this compound. ekb.egsielc.comnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is not feasible due to its low volatility and potential for thermal degradation. The presence of a polar carboxylic acid group and a reactive chlorosulfonyl group necessitates a chemical modification step known as derivatization prior to analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection. gcms.cz

The primary objectives of derivatizing this compound for GC-MS analysis are to:

Increase volatility by masking the polar functional groups. gcms.cz

Enhance thermal stability to prevent decomposition in the high-temperature environment of the GC injector and column.

Improve chromatographic peak shape and resolution. jfda-online.com

Produce characteristic mass spectra that can aid in structural elucidation. jfda-online.com

Derivatization Strategies

Given the two functional groups in this compound—the carboxylic acid and the sulfonyl chloride—a two-step derivatization is often required.

Esterification of the Carboxylic Acid Group: The carboxylic acid is typically converted to an ester, most commonly a methyl ester, to increase volatility. This can be achieved using various alkylation reagents. gcms.cz For instance, reaction with diazomethane (B1218177) or with an alcohol (like methanol) in the presence of an acid catalyst or a reagent like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield the corresponding methyl ester. gcms.cz

Conversion of the Sulfonyl Chloride Group: The sulfonyl chloride group is highly reactive and can be converted into a more stable derivative. Common approaches include:

Sulfonamide formation: Reaction with a primary or secondary amine (e.g., aniline (B41778) or morpholine) to form a stable sulfonamide.

Sulfonate ester formation: Reaction with an alcohol or phenol (B47542) in the presence of a base to yield a sulfonate ester.

Hypothetical GC-MS Analysis of a Derivatized Product

A plausible derivative for GC-MS analysis would be the methyl ester of the sulfonamide derivative. For example, reacting this compound first with ammonia (B1221849) to form the sulfonamide, followed by esterification with methanol, would yield methyl 4-methyl-2-(sulfamoyl)benzoate. This derivative is significantly more volatile and stable than the parent compound.

The GC-MS analysis of this derivative would involve injecting the sample onto a capillary column (e.g., a DB-5 or HP-5ms column, which have a 5% phenyl polysiloxane phase). jfda-online.com The compound would travel through the column at a rate determined by its boiling point and interactions with the stationary phase. Upon elution, it would enter the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and the fragments are detected based on their mass-to-charge ratio (m/z).

Table 1: Hypothetical GC-MS Data for Methyl 4-methyl-2-(sulfamoyl)benzoate

| Parameter | Value |

| Derivative Name | Methyl 4-methyl-2-(sulfamoyl)benzoate |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| GC Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | 100°C (2 min hold), ramp to 280°C at 15°C/min |

| Hypothetical Retention Time | ~14.5 minutes |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 2: Predicted Mass Spectral Fragmentation Data for Methyl 4-methyl-2-(sulfamoyl)benzoate

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Relative Abundance |

| 229 | [M]⁺ (Molecular Ion) | Low |

| 198 | [M - OCH₃]⁺ | Moderate |

| 150 | [M - SO₂NH₂]⁺ | High |

| 133 | [C₈H₅O₂]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 79 | [SO₂NH]⁺ | Moderate |

| 65 | [C₅H₅]⁺ | Moderate |

The fragmentation pattern is key to identifying the original structure. The loss of a methoxy (B1213986) group (-OCH₃) from the ester is a common fragmentation pathway. The cleavage of the C-S bond, leading to the loss of the sulfamoyl group (-SO₂NH₂), would result in a prominent peak. The presence of a tropylium (B1234903) ion at m/z 91 is characteristic of toluene-like structures.

By comparing the obtained retention time and mass spectrum with those of a known standard, or by detailed interpretation of the fragmentation pattern, the identity of the this compound derivative can be confirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.